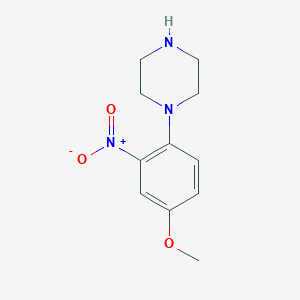![molecular formula C18H14N2O3 B3126016 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline CAS No. 330663-14-4](/img/structure/B3126016.png)
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline
概要
説明
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline is an organic compound with the molecular formula C18H14N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a methoxy group, a nitrophenyl group, and a vinyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyquinoline and 3-nitrobenzaldehyde.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 8-methoxyquinoline and 3-nitrobenzaldehyde. This reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol.
Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Optimization of Reaction Conditions: Industrial processes may optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Automated Purification: Industrial-scale purification techniques, such as automated chromatography systems, are used to ensure high purity of the final product.
化学反応の分析
Types of Reactions
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study its interactions with biological macromolecules such as proteins and nucleic acids. It may also serve as a probe in fluorescence-based assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as optical or electronic materials.
作用機序
The mechanism of action of 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline involves its interaction with specific molecular targets. These interactions can include:
Binding to Proteins: The compound may bind to specific proteins, altering their function and activity. This can lead to changes in cellular processes and signaling pathways.
Interaction with Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Pathways Involved: The exact pathways involved depend on the specific biological context and the target molecules. Further research is needed to elucidate the detailed mechanisms.
類似化合物との比較
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline can be compared with other similar compounds, such as:
2-[2-(3-Nitrophenyl)vinyl]quinoline: This compound lacks the methoxy group, which may affect its chemical properties and reactivity.
8-Methoxyquinoline: This compound lacks the nitrophenyl and vinyl groups, resulting in different chemical behavior and applications.
3-Nitrophenylvinylquinoline: This compound lacks the methoxy group at the 8-position, which may influence its interactions with other molecules.
特性
IUPAC Name |
8-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-23-17-7-3-5-14-9-11-15(19-18(14)17)10-8-13-4-2-6-16(12-13)20(21)22/h2-12H,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHXSJYTOUVORV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


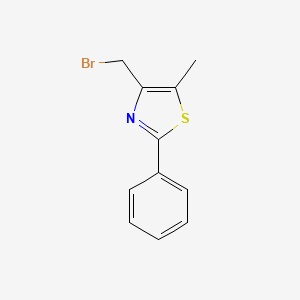

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)
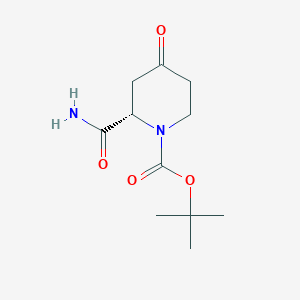

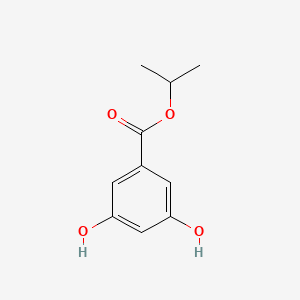

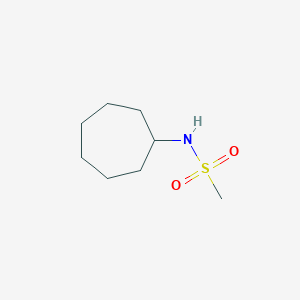

![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)
